molecular formula C17H17N3O2S B4518330 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide

3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide

Cat. No.: B4518330
M. Wt: 327.4 g/mol
InChI Key: VYQLTFWOVRDHMP-UHFFFAOYSA-N
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Description

3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide is a complex organic compound that features both indole and thiazole moieties The indole structure is known for its presence in many natural products and pharmaceuticals, while the thiazole ring is often found in biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Thiazole Formation: The thiazole ring can be formed through a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reaction: Finally, the acetylated indole and the thiazole derivative are coupled through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of indoxyl derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Indoxyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide is not fully understood, but it is believed to interact with various molecular targets due to its indole and thiazole moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide is unique due to the combination of indole and thiazole rings in its structure. This dual functionality can lead to diverse biological activities and makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(3-acetylindol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-11-10-23-17(18-11)19-16(22)7-8-20-9-14(12(2)21)13-5-3-4-6-15(13)20/h3-6,9-10H,7-8H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQLTFWOVRDHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCN2C=C(C3=CC=CC=C32)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide
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3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide
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3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide
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3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide
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3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide
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3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide

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